Diethyl pyrazine-2,5-dicarboxylate

Overview

Description

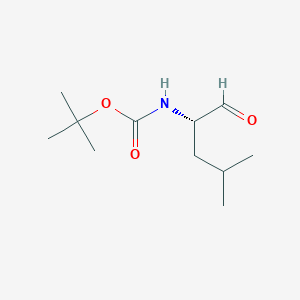

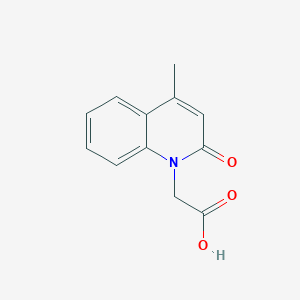

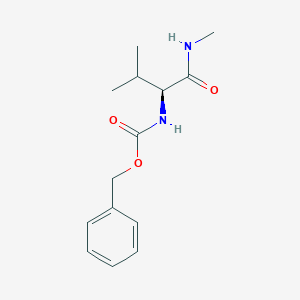

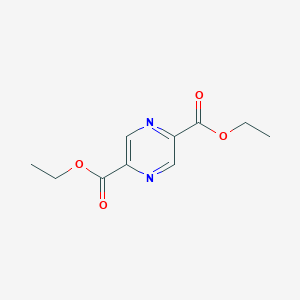

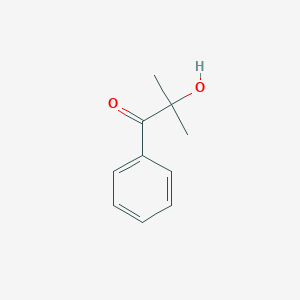

Diethyl pyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4 . The molecule of this compound is located around an inversion center. The carboxylate groups are twisted slightly with respect to the pyrazine ring, making a dihedral angle of 2.76 (19)° . In the crystal, molecules are stacked along the c axis via weak C—H⋯O hydrogen bonds .

Synthesis Analysis

The synthesis of pyrazine-2,5-dicarboxylate derivatives has been reported in the literature. For instance, an efficient two-step synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes was presented that consists of transformation of easily available corresponding dimethylpyrazines to distyryl derivatives and oxidation of the latter with the tandem system of osmium tetroxide/periodate ions .

Molecular Structure Analysis

The molecular structure of Diethyl pyrazine-2,5-dicarboxylate is characterized by a pyrazine ring with two carboxylate groups attached at the 2 and 5 positions . The carboxylate groups are twisted slightly with respect to the pyrazine ring, making a dihedral angle of 2.76 (19)° . In the crystal, molecules are stacked along the c axis via weak C—H⋯O hydrogen bonds .

Scientific Research Applications

Medicinal Chemistry Precursor

Diethyl pyrazine-2,5-dicarboxylate: may serve as a precursor in the synthesis of various medicinal compounds. Similar compounds have been used to create pyrrolo[1,2-b]pyridazines , which are investigated for the treatment of proliferative disorders .

Janus Kinase Inhibitors

This compound could potentially be involved in the development of Janus kinase inhibitors. These inhibitors are important in the treatment of diseases like rheumatoid arthritis and certain types of cancer .

Photochemical Synthesis

In photochemistry, Diethyl pyrazine-2,5-dicarboxylate might be used for the synthesis of tricyclic aziridines, which are compounds with potential applications in drug development .

Agriculture

Derivatives of pyrazine compounds have been known to have applications in agriculture, although specific uses for Diethyl pyrazine-2,5-dicarboxylate would need further research .

Natural Product Synthesis

Pyrrolopyrazine derivatives, which could be synthesized from compounds like Diethyl pyrazine-2,5-dicarboxylate , have been isolated from various natural sources and have known uses in medicine and agriculture .

Coordination Chemistry

While not directly related to Diethyl pyrazine-2,5-dicarboxylate , similar pyrazine compounds have been used to synthesize coordination compounds with potential applications in materials science .

Future Directions

The future directions for research on Diethyl pyrazine-2,5-dicarboxylate could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .

properties

IUPAC Name |

diethyl pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJYMWIFZRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl pyrazine-2,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of Diethyl pyrazine-2,5-dicarboxylate?

A: Diethyl pyrazine-2,5-dicarboxylate crystallizes with its molecule centered around an inversion center []. The carboxylate groups exhibit a slight twist relative to the pyrazine ring, forming a dihedral angle of 2.76° []. The crystal packing involves molecules stacking along the c-axis, facilitated by weak C—H⋯O hydrogen bonds [].

Q2: How can Diethyl pyrazine-2,5-dicarboxylate be synthesized?

A: While the provided abstract [] focuses on the compound's structure, a separate study [] outlines a synthetic route for Diethyl pyrazine-2,5-dicarboxylate and other heterocyclic esters. This method utilizes a common acyclic precursor and employs a C-formylation strategy to achieve the desired product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)